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Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in immuno-oncology.
Predominantly expressed on immune cells, particularly those of the myeloid lineage, GPR84
plays a significant role in modulating inflammatory responses. Its expression is notably
upregulated in the tumor microenvironment (TME), especially within tumor-associated
macrophages (TAMs). GPR84 is a Gi/o-coupled receptor, and its activation by agonists initiates
signaling cascades that can influence the phenotypic and functional state of immune cells. This
technical guide provides an in-depth overview of the role of GPR84 agonists, with a focus on a
representative agonist herein termed "GPR84 agonist-1" (a composite representation of well-
studied synthetic agonists like 6-OAU), in cancer immunology. We will delve into the signaling
pathways, present quantitative data from key experiments, and provide detailed experimental
protocols relevant to the study of GPR84 in an oncological context.

GPR84 Signaling Pathways in Immune Cells

Activation of GPR84 by an agonist initiates a cascade of intracellular signaling events. As a
Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in
decreased intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, GPR84
activation has been shown to engage several other critical signaling networks that are central
to macrophage function.[1][2][3]
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Key Downstream Signaling Cascades:

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism.
GPR84-mediated activation of PI3K/Akt in macrophages can enhance their survival and
phagocytic capabilities.[1][4]

MAPK (ERK) Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved
in a wide range of cellular processes, including inflammation and cell migration. GPR84
agonists have been shown to induce the phosphorylation and activation of ERK.[1][4]

NF-kB Pathway: The nuclear factor-kappa B (NF-kB) pathway is a master regulator of
inflammation and immune responses. GPR84 activation can lead to the nuclear translocation
of the p65 subunit of NF-kB, driving the transcription of pro-inflammatory cytokines.[1][4][5]

STAT1 Pathway: Signal transducer and activator of transcription 1 (STAT1) is a key
transcription factor in the interferon signaling pathway and is critical for promoting a pro-
inflammatory, anti-tumoral macrophage phenotype. GPR84 activation has been
demonstrated to augment STAT1 phosphorylation, suggesting a mechanism for skewing
TAMs towards an M1-like state.[2][6]

Below is a diagram illustrating the primary signaling pathways activated by a GPR84 agonist in

a macrophage.
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Figure 1: GPR84 Agonist-1 Signaling Pathways in Macrophages.
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Quantitative Data on GPR84 Agonist Activity

The following tables summarize the quantitative data for various synthetic GPR84 agonists
from in vitro and in vivo studies.

Table 1: In Vitro Potency and Biased Signaling of GPR84

Agonists
] ) Reference(s
Agonist Assay Cell Line Parameter Value |
cAMP CHO-
6-OAU o EC50 14-19nM [31[7]
Inhibition hGPR84
B-arrestin CHO-
_ EC50 11 uM [7]
Recruitment hGPR84
Calcium HEK293/GPR
ZQ-16 o EC50 139 nM [8][9]
Mobilization 84
cAMP CHO-
DL-175 o EC50 33-50.3nM [7]
Inhibition hGPR84
B-arrestin CHO- > 60 uM (No
_ EC50 _ [7]
Recruitment hGPR84 recruitment)
cAMP CHO- 0.00598 nM
0X04528 o EC50 [10][11]
Inhibition hGPR84 (5.98 pM)
B-arrestin CHO- No detectable (10]
Recruitment hGPR84 recruitment
cAMP CHO- 0.0185 nM
0X04529 o EC50 [10]
Inhibition hGPR84 (18.5 pM)
B-arrestin CHO- No detectable [10]
Recruitment hGPR84 recruitment

EC50: Half-maximal effective concentration.
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Table 2: Effects of GPR84 Agonist-1 (6-OAU) on
Macrophage Function @000

. Reference(s
Experiment Cell Type Treatment Outcome Result )
) Human THP- Significant
Cytokine Increased )
) 1 1 pM 6-OAU increase vs. [12]
Production TNFa mRNA
Macrophages control
] Increased Significant
Murine )
1 uM 6-OAU TNFa increase vs. [31[4]
BMDMs _
secretion control
) Significant
Murine Increased IL-
1 pM 6-OAU ] increase vs. [3114]
BMDMs 6 secretion
control
Phagocytosis
_ of cancer Concentratio
) Murine 6-OAU (dose- )
Phagocytosis cells (in n-dependent [13][14][15]
BMDMs dependent) ] )
synergy with increase
anti-CD47)
Human THP- Dose-
ROS 0.01-10 uM ROS
) 1 ) dependent [12]
Production 6-OAU Production )
Macrophages increase
_ iNOS _
Macrophage Murine ) Potentiated
o 1 pM 6-OAU expression ] [2]
Polarization BMDMs expression

(M1 marker)

BMDM: Bone Marrow-Derived Macrophage; ROS: Reactive Oxygen Species; INOS: Inducible
Nitric Oxide Synthase.

Table 3: In Vivo Efficacy of GPR84 Agonist-1 (6-OAU) in
a Syngeneic Mouse Tumor Model (MC38)
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Treatment Dosing

Outcome Result Reference(s)
Group Schedule
Significantly
250 p
retarded tumor
6-OAU g/mouse/day , Tumor Growth [5][16]
) growth vs.
i.p. _
vehicle

Delayed tumor
200 p g/mouse

Anti-PD-1 Tumor Growth growth vs. [16]
days 8, 11, 14 .
vehicle
Significantly
enhanced anti-
6-OAU + Anti- )
PD-1 As above Tumor Growth tumor efficacy [16]
vs. either single
agent
Significantly
IFNy+ CD8+ T- ]
increased vs. [16]

cells in tumor _
single agents

I.p.: intraperitoneal.

Note: Contradictory findings exist, with one study reporting a lack of efficacy for 6-OAU and
ZQ-16 in the MC38 model, highlighting the importance of experimental conditions and potential
species-specific differences.[17][18]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. The
following sections provide protocols for key experiments in the study of GPR84 agonists in
cancer immunology.

Protocol 1: Generation of Bone Marrow-Derived
Macrophages (BMDMSs)
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This protocol describes the isolation and differentiation of macrophage precursors from mouse
bone marrow.

o Euthanize C57BL/6 mice (6-10 weeks old) by CO2 asphyxiation followed by cervical
dislocation.

« Sterilize the hind legs with 70% ethanol.
« |solate the femur and tibia from both hind legs, removing all muscle and connective tissue.

e Flush the bone marrow from the bones using a 25-gauge needle and a 10 mL syringe filled
with ice-cold RPMI-1640 medium.

o Create a single-cell suspension by passing the bone marrow through a 70 um cell strainer.
o Centrifuge the cells at 300 x g for 7 minutes at 4°C.

e Lyse red blood cells by resuspending the pelletin 1 mL of ACK lysis buffer for 1-2 minutes,
then neutralize with 10 mL of RPMI-1640.

» Centrifuge again, and resuspend the cell pellet in BMDM differentiation medium: RPMI-1640
supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20%
L929 cell-conditioned medium (as a source of M-CSF).

o Plate the cells in 10 cm non-tissue culture treated petri dishes at a density of 5 x 106 cells
per dish in 10 mL of differentiation medium.

e Incubate at 37°C in a 5% CO2 incubator for 7 days. Add 5 mL of fresh differentiation medium
on day 4.

» Harvest the differentiated macrophages on day 7 by washing with cold PBS and then
incubating with Cell Scraper/Trypsin-EDTA to detach the adherent cells.

Protocol 2: Macrophage Polarization Assay

This protocol details the in vitro polarization of BMDMs to M1-like or M2-like phenotypes.
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e Seed mature BMDMs (from Protocol 1) in 6-well plates at a density of 1 x 106 cells/well and
allow them to adhere overnight.

e For M1 Polarization: Replace the medium with fresh BMDM medium containing 100 ng/mL
Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFN-y).

e For M2 Polarization: Replace the medium with fresh BMDM medium containing 20 ng/mL
Interleukin-4 (IL-4) and 20 ng/mL Interleukin-13 (IL-13).

o For GPR84 Agonist Treatment: Add the GPR84 agonist (e.g., 1 uM 6-OAU) to the M1
polarization medium. Include a vehicle control (e.g., DMSO).

e |ncubate the cells for 24-48 hours at 37°C, 5% CO2.

e Analyze polarization by assessing the expression of M1 markers (e.g., INOS, TNFaq, IL-6)
and M2 markers (e.g., Argl, CD206) using gPCR, flow cytometry, or western blotting.

Protocol 3: In Vitro Cancer Cell Phagocytosis Assay

This protocol uses pH-sensitive dyes and live-cell imaging to quantify macrophage
phagocytosis of cancer cells.
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Figure 2: Experimental Workflow for Phagocytosis Assay.
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o Label Target Cells: Resuspend cancer cells (e.g., MC38) at 1x106 cells/mL in labeling buffer
and add pHrodo® Red Cell Labeling Dye. Incubate for 1 hour at 37°C. Wash the cells twice
to remove excess dye.

o Seed Effector Cells: Plate BMDMs or THP-1 derived macrophages in a 96-well plate at a
density that will result in 40-60% confluency at the time of the assay. Allow them to adhere
overnight.

o Treatment: Pre-treat the macrophages with the GPR84 agonist-1, vehicle control, and/or an
opsonizing antibody (e.g., anti-CD47) for 1-2 hours.

o Co-culture: Add the labeled target cancer cells to the macrophage-containing wells at a
desired Effector:Target ratio (e.g., 1:2).

e Imaging: Place the plate immediately into an IncuCyte® Live-Cell Analysis System housed
within an incubator.

o Data Acquisition: Schedule image acquisition in both phase-contrast and red fluorescence
channels every 30-60 minutes for 12-24 hours.

e Analysis: Use the IncuCyte® software to quantify the total red object area per well over time.
This area is directly proportional to the amount of phagocytosis, as the pHrodo dye only
fluoresces brightly in the acidic environment of the phagosome. Normalize this value to the
phase confluence of the macrophages.

Protocol 4: Western Blot for Signaling Pathway
Activation

This protocol is for detecting the phosphorylation of key signaling proteins like Akt and ERK.

e Cell Treatment: Seed BMDMs in 6-well plates. Starve the cells in serum-free medium for 4-6
hours. Pre-treat with 100 ng/mL LPS for 2 hours (if mimicking an inflammatory context), then
stimulate with GPR84 agonist-1 (e.g., 1 uM 6-OAU) for various time points (e.g., 0, 5, 15,
30, 60 minutes).

e Lysis: Wash cells with ice-cold PBS and lyse with 100 pL of RIPA buffer containing protease
and phosphatase inhibitors.
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» Quantification: Determine protein concentration using a BCA assay.

e SDS-PAGE: Load 20-30 pg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the
gel until the dye front reaches the bottom.

o Transfer: Transfer the proteins to a PVDF membrane.

e Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline
with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2
overnight at 4°C. Use [-actin as a loading control.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

o Detection: Wash the membrane again and detect the signal using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: In Vivo Syngeneic Tumor Model

This protocol describes a subcutaneous tumor model to evaluate the anti-cancer efficacy of
GPR84 agonist-1.

e Cell Preparation: Culture MC38 colon adenocarcinoma cells. On the day of injection, harvest
the cells and resuspend them in sterile, ice-cold PBS at a concentration of 1 x 106 cells per
100 pL.

e Tumor Inoculation: Subcutaneously inject 100 pL of the cell suspension (1 x 106 cells) into
the right flank of 6-8 week old C57BL/6 mice.

e Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor
dimensions with a digital caliper. Calculate tumor volume using the formula: (Length x
Width2) / 2.

o Treatment Initiation: When tumors reach an average volume of 50-100 mm3 (typically 7-10
days post-inoculation), randomize the mice into treatment groups (e.g., Vehicle, GPR84
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agonist-1, anti-PD-1, combination).
e Drug Administration:

o GPR84 agonist-1: Administer daily via intraperitoneal (i.p.) injection (e.g., 250 p g/mouse
in a vehicle like DMSO/saline).

o Anti-PD-1 antibody: Administer via i.p. injection on a schedule such as every 3 days (e.qg.,
200 p g/mouse ).

e Endpoint: Continue treatment and tumor monitoring until tumors reach a predetermined
endpoint (e.g., 1500 mm3) or for a set duration. Euthanize mice according to ethical
guidelines.

e Analysis: At the end of the study, tumors can be excised for analysis of the tumor
microenvironment by flow cytometry or immunohistochemistry.

Conclusion

The activation of GPR84 using specific agonists presents a compelling strategy in cancer
immunology. The ability of GPR84 agonist-1 to repolarize tumor-associated macrophages
towards a pro-inflammatory, anti-tumoral M1-like phenotype, enhance phagocytosis of cancer
cells, and synergize with checkpoint inhibitors underscores its therapeutic potential.[10][13][16]
However, the field is still evolving, with some studies indicating potential species-specific
differences and a complex role for GPR84 on different immune cell types that warrants further
investigation.[17] The quantitative data and detailed protocols provided in this guide serve as a
valuable resource for researchers aiming to further elucidate the role of GPR84 in the tumor
microenvironment and to advance the development of novel GPR84-targeted cancer
immunotherapies.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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